molecular formula C11H7BrCl2N2 B1459116 Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- CAS No. 1506784-94-6

Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl-

Cat. No.: B1459116
CAS No.: 1506784-94-6
M. Wt: 317.99 g/mol
InChI Key: WLPAMDSROMRYRW-UHFFFAOYSA-N
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Description

Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst (Pd(0)) and boronic acids as reagents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated with various aryl or heteroaryl boronic acids using Pd(PPh3)4 as the catalyst, K3PO4 as the base, and 1,4-dioxane as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is scalable and can be optimized for industrial applications. The reaction conditions, such as the choice of catalyst, base, and solvent, can be adjusted to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4 is commonly used in cross-coupling reactions.

    Bases: K3PO4 is often used as a base in these reactions.

    Solvents: 1,4-dioxane is a typical solvent for these reactions.

Major Products

The major products formed from these reactions are typically new pyrimidine analogs with various aryl or heteroaryl substituents .

Scientific Research Applications

Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-4,6-dichloropyrimidine: A closely related compound with similar chemical properties.

    4,6-dichloro-2-methylpyrimidine: Another pyrimidine derivative with chlorine and methyl substituents.

Properties

IUPAC Name

5-(4-bromophenyl)-4,6-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAMDSROMRYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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